molecular formula C10H22N2 B1308994 Diethyl-piperidin-3-ylmethyl-amine CAS No. 100158-78-9

Diethyl-piperidin-3-ylmethyl-amine

Cat. No.: B1308994
CAS No.: 100158-78-9
M. Wt: 170.3 g/mol
InChI Key: DOQHFNCPMZRSIA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperidine derivatives, including diethyl-piperidin-3-ylmethyl-amine, involves several methods. One common approach is the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These reactions typically require specific catalysts and conditions to achieve the desired product.

Industrial Production Methods

Industrial production methods for piperidine derivatives often involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The exact industrial methods for this compound are not widely documented, but they likely follow similar principles as those used in laboratory synthesis, with adjustments for scale and efficiency.

Chemical Reactions Analysis

Types of Reactions

Diethyl-piperidin-3-ylmethyl-amine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group in a molecule with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The reactions of this compound typically require specific reagents and conditions. For example, oxidation reactions may use potassium permanganate in an acidic medium, while reduction reactions may use lithium aluminum hydride in an anhydrous solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may produce corresponding amides or nitriles, while reduction may yield secondary or tertiary amines.

Mechanism of Action

The mechanism of action of diethyl-piperidin-3-ylmethyl-amine involves its interaction with specific molecular targets and pathways. While detailed studies on this compound’s mechanism are limited, piperidine derivatives generally interact with neurotransmitter receptors and enzymes, influencing various biological processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to diethyl-piperidin-3-ylmethyl-amine include other piperidine derivatives such as:

  • Piperidine
  • N-methylpiperidine
  • N-ethylpiperidine

Uniqueness

This compound is unique due to its specific structure, which includes both diethyl and piperidinylmethyl groups. This structure imparts distinct chemical and biological properties, making it valuable for specific research applications .

Properties

IUPAC Name

N-ethyl-N-(piperidin-3-ylmethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2/c1-3-12(4-2)9-10-6-5-7-11-8-10/h10-11H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOQHFNCPMZRSIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80424407
Record name Diethyl-piperidin-3-ylmethyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100158-78-9
Record name Diethyl-piperidin-3-ylmethyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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